Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods can be adapted to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline core or the piperidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines with different biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can bind to various enzymes and receptors, modulating their activity. The piperidine and piperazine moieties may enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: Another quinoxaline compound with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
Ethyl 4-(6-(piperidin-1-ylsulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of quinoxaline, piperidine, and piperazine moieties
Properties
IUPAC Name |
ethyl 4-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-2-29-20(26)24-12-10-23(11-13-24)19-15-21-18-14-16(6-7-17(18)22-19)30(27,28)25-8-4-3-5-9-25/h6-7,14-15H,2-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRQCICVJFPWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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